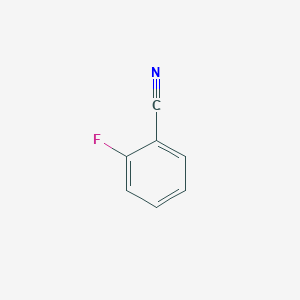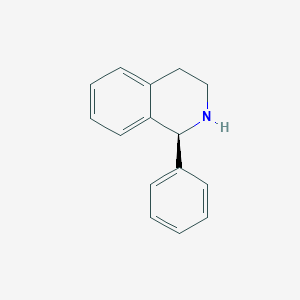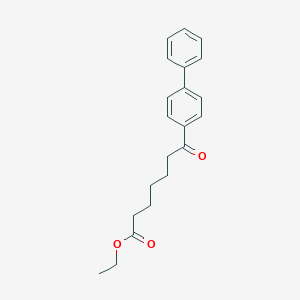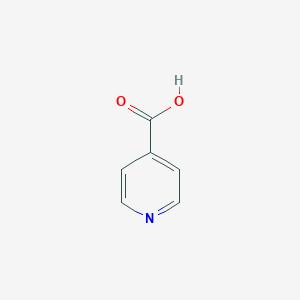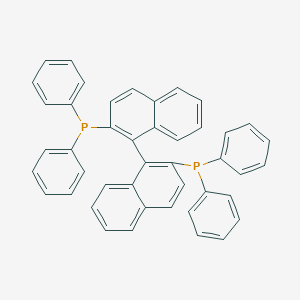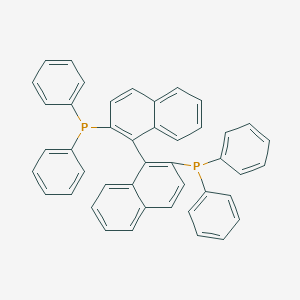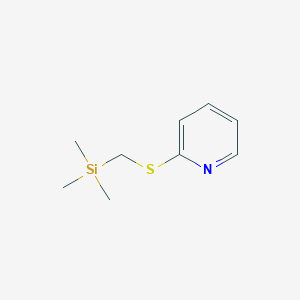
Trimethyl(pyridin-2-ylsulfanylmethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(pyridin-2-ylsulfanylmethyl)silane, also known as TMS-PySMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and catalysis. This compound contains a silicon atom attached to a pyridine ring, which makes it a versatile reagent for various chemical reactions.
科学研究应用
Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been extensively studied for its potential applications in organic synthesis and catalysis. It can be used as a reagent for the preparation of various sulfur-containing compounds, such as thioethers, thioesters, and thiocarbamates. Trimethyl(pyridin-2-ylsulfanylmethyl)silane can also be used as a catalyst for various reactions, such as the synthesis of benzimidazoles and the cross-coupling of aryl chlorides with thiols. Additionally, Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been used as a ligand for the preparation of organometallic complexes.
作用机制
The mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in organic synthesis and catalysis is not fully understood. However, it is believed that the pyridine ring and sulfur atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane play a crucial role in activating the substrates and facilitating the reaction. The silicon atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane also contributes to the stability of the reagent and the products.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. However, it is known that Trimethyl(pyridin-2-ylsulfanylmethyl)silane is not intended for human consumption and should be handled with caution due to its potential toxicity.
实验室实验的优点和局限性
One of the main advantages of using Trimethyl(pyridin-2-ylsulfanylmethyl)silane in lab experiments is its versatility as a reagent and catalyst. It can be used in various reactions and can be easily synthesized in large quantities. However, Trimethyl(pyridin-2-ylsulfanylmethyl)silane is also known to be air-sensitive and can decompose in the presence of oxygen and moisture. Therefore, it should be stored and handled under inert conditions.
未来方向
There are numerous future directions for the study of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. One potential direction is the development of new synthetic methods using Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a reagent or catalyst. Another direction is the study of the mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in various reactions. Additionally, the use of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in the preparation of new organometallic complexes and the study of their properties is also a promising area of research.
合成方法
The synthesis of Trimethyl(pyridin-2-ylsulfanylmethyl)silane involves the reaction between pyridin-2-ylmethanethiol and chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a colorless liquid with a boiling point of 120-122°C. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
属性
CAS 编号 |
151668-58-5 |
|---|---|
产品名称 |
Trimethyl(pyridin-2-ylsulfanylmethyl)silane |
分子式 |
C9H15NSSi |
分子量 |
197.37 g/mol |
IUPAC 名称 |
trimethyl(pyridin-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 |
InChI 键 |
APQOORZJMWGMGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
规范 SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
同义词 |
Pyridine,2-[[(trimethylsilyl)methyl]thio]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



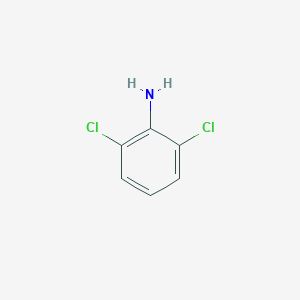
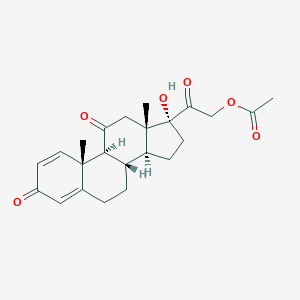
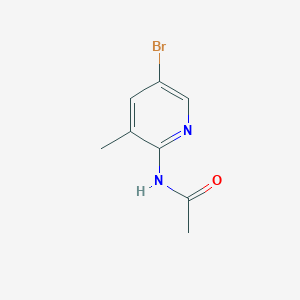
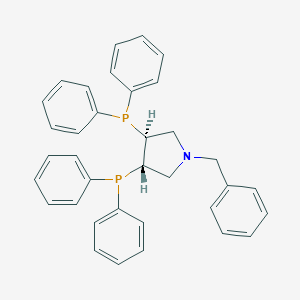
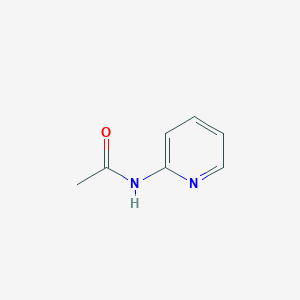
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
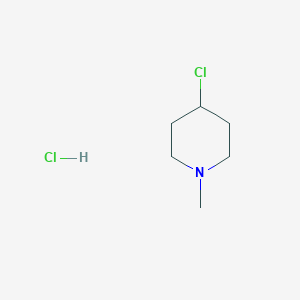
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
